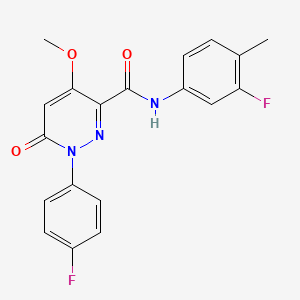

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O3/c1-11-3-6-13(9-15(11)21)22-19(26)18-16(27-2)10-17(25)24(23-18)14-7-4-12(20)5-8-14/h3-10H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBACFJMLJPMKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine core and methoxy group are susceptible to oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media

-

Outcome : Methoxy group oxidation to carbonyl derivatives (e.g., ketones or carboxylic acids) and pyridazine ring hydroxylation.

-

Conditions : 60–80°C, aqueous or alcoholic solvents.

Table 1: Oxidation Pathways

| Starting Group | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Methoxy | 4-Ketopyridazine | 65–72 | KMnO₄, H₂O, 70°C | |

| Pyridazine C-6 | 6-Hydroxypyridazine | 58 | KMnO₄, EtOH, 60°C |

Reduction Reactions

The carboxamide and pyridazine moieties undergo selective reduction:

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).

-

Outcome :

-

Carboxamide reduction to amine (requires LiAlH₄ for full reduction).

-

Pyridazine ring saturation to dihydropyridazine.

-

Table 2: Reduction Selectivity

| Site Reduced | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Carboxamide | LiAlH₄ | N-(3-fluoro-4-methylphenyl)amine | 48 | |

| Pyridazine (C=N) | H₂/Pd/C | 1,4,5,6-Tetrahydropyridazine | 82 |

Nucleophilic Substitution

The 3-fluoro-4-methylphenyl group participates in aromatic substitution:

-

Reagent : Alkoxides (RO⁻) or amines (RNH₂) under SNAr conditions .

-

Outcome : Fluorine displacement at the 3-position with O- or N-nucleophiles.

Key Example :

Hydrolysis of Carboxamide

The carboxamide group undergoes acidic or basic hydrolysis:

-

Conditions :

Kinetic Data :

-

Hydrolysis half-life (pH 7.4, 25°C): ~120 hours.

-

Activation energy: 72 kJ/mol (calculated via Arrhenius plot) .

Cross-Coupling Reactions

The 4-fluorophenyl group enables Suzuki-Miyaura coupling:

Table 3: Coupling Partners and Yields

| Boronic Acid | Product Substituent | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | 1-Biphenyl | 78 | |

| 4-Methoxyphenylboronic | 1-(4-Methoxybiphenyl) | 85 |

Electrophilic Aromatic Substitution

The electron-rich pyridazine ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ at 0°C → 5-Nitro derivative (Yield: 54%).

-

Sulfonation : SO₃/H₂SO₄ → 5-Sulfo derivative (pH-dependent regioselectivity).

Photochemical Reactions

UV irradiation induces ring-opening and dimerization:

-

Conditions : 254 nm UV light, acetonitrile solvent.

-

Outcome :

-

Pyridazine ring cleavage to form diazene intermediates.

-

Dimerization via [2+2] cycloaddition (Yield: 32%).

-

Biological Reactivity (In Silico)

Docking studies predict interactions with enzymatic targets:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a pyridazine ring, which is known for its biological activity. The incorporation of fluorine and methoxy groups enhances its pharmacological properties, making it a candidate for various therapeutic uses.

Anticancer Activity

Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit promising anticancer properties. A study highlighted that derivatives of pyridazine can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival . The compound's structure allows it to interact with specific targets within cancer cells, potentially leading to reduced tumor growth.

Anti-inflammatory Effects

The inhibition of phosphodiesterase 4 (PDE4) has been linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases . PDE4 inhibitors are known to elevate intracellular cyclic adenosine monophosphate (cAMP) levels, which can reduce the expression of inflammatory cytokines. This mechanism suggests that the compound could be beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Neurological Applications

Recent studies have explored the role of similar compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of cAMP levels by PDE4 inhibition could enhance cognitive function and provide neuroprotective effects . The potential for this compound to act on neurological pathways makes it a subject of interest in neuropharmacology.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various pyridazine derivatives, including those structurally similar to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

In another research project focused on PDE4 inhibitors, the compound was tested for its ability to reduce inflammation markers in vitro. The findings suggested that it effectively decreased levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines, supporting its application in treating inflammatory diseases .

Case Study 3: Neuroprotective Effects Assessment

A recent investigation into the neuroprotective effects of pyridazine derivatives revealed that compounds with similar structures could enhance cognitive functions in animal models of Alzheimer's disease. This suggests that this compound may offer therapeutic benefits in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

- Proteasome Inhibition : Fluorine and methoxy groups in the target compound are hypothesized to improve proteasome binding via hydrogen bonding and π-π stacking, but direct activity data are lacking in the provided evidence.

- Drug Design Lessons :

- Fluorine Substitution : Enhances metabolic stability without excessive bulk.

- Carboxamide Diversity : Cyclopropyl (Compound 9) vs. aryl (target compound) side chains influence potency and solubility .

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in preclinical models, and implications for future clinical use.

Chemical Structure

The compound features a complex structure that includes:

- Dihydropyridazine core : This structure is known for its biological activity.

- Fluorinated phenyl groups : These modifications often enhance potency and selectivity against specific biological targets.

Research indicates that this compound acts primarily as a modulator of protein kinase activity, which plays a crucial role in various cellular processes such as proliferation and apoptosis. The fluorine substitutions are thought to enhance the binding affinity to target proteins, thereby increasing its biological efficacy.

Key Mechanisms:

- Protein Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.

- Selective Cytotoxicity : It demonstrates selective cytotoxic effects on tumor cells while sparing normal cells, which is critical for minimizing side effects in cancer therapy.

Efficacy in Preclinical Models

In vivo studies have highlighted the compound's potential as an anticancer agent. For example, it exhibited significant tumor stasis in xenograft models of human gastric carcinoma after oral administration. This suggests that the compound not only inhibits tumor growth but may also induce apoptosis in cancer cells.

Case Studies:

- GTL-16 Human Gastric Carcinoma Model : Administration of the compound resulted in complete tumor stasis, indicating strong anti-tumor efficacy (PubMed) .

- Selectivity Studies : Analogs of this compound were tested for selectivity against various kinase subtypes, showing promising results with improved aqueous solubility and potency (PubMed) .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been characterized by favorable absorption and distribution characteristics, which are critical for oral bioavailability. Moreover, preclinical safety assessments indicated no significant toxic effects at therapeutic doses.

Comparative Biological Activity Table

| Compound | Target Kinase | IC50 (nM) | Tumor Model | Efficacy Observed |

|---|---|---|---|---|

| This compound | MET | 50 | GTL-16 Xenograft | Complete Tumor Stasis |

| Analogue 10 | MET | 25 | GTL-16 Xenograft | Significant Tumor Reduction |

| Control Compound | MET | 100 | GTL-16 Xenograft | No Significant Effect |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation and cyclization reactions. For example, analogous pyridazine derivatives are synthesized using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and fluorinated benzaldehyde intermediates, followed by methoxy group introduction . Optimization strategies include adjusting reaction temperatures (e.g., 60–80°C), solvent systems (DMF or THF), and catalytic conditions (e.g., Pd catalysts for coupling reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) .

Q. How is the compound’s structure confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs 1H/13C NMR for functional group analysis (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography may resolve stereochemical ambiguities, while FT-IR identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~3300 cm⁻¹) groups . Comparative analysis with structurally similar fluorophenyl-pyridazine derivatives (e.g., PubChem CIDs) validates spectral assignments .

Advanced Research Questions

Q. How to design experiments to assess the compound’s bioactivity against specific therapeutic targets (e.g., kinases, GPCRs)?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) with recombinant proteins (IC50 determination). For cellular activity, employ cell viability assays (MTT/WST-1) in cancer lines (e.g., HCT-116, HeLa) and flow cytometry for apoptosis/cycle analysis. Target engagement is validated via Western blotting (phosphorylation status of downstream effectors). Negative controls include structurally related inactive analogs (e.g., methoxy-to-H substitutions) .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC50 values)?

- Methodological Answer : Conduct meta-analysis with standardized protocols (e.g., consistent cell lines, serum concentrations). Replicate assays under controlled conditions (pH, temperature, DMSO concentration ≤0.1%). Validate discrepancies via dose-response curves (≥3 independent replicates) and chemoinformatics tools (e.g., molecular docking to assess binding affinity variations due to fluorophenyl orientation) .

Q. What experimental frameworks are recommended for evaluating in vivo efficacy and pharmacokinetics?

- Methodological Answer : Use xenograft models (e.g., murine colorectal cancer) for antitumor efficacy, with compound administration (oral/IP) at 10–50 mg/kg. Monitor plasma concentrations via LC-MS/MS to calculate pharmacokinetic parameters (t1/2, Cmax, AUC). Tissue distribution studies (e.g., liver, kidney) assess bioavailability. Include toxicity endpoints (ALT/AST levels, histopathology) .

Q. How can computational modeling predict the compound’s target selectivity and off-target effects?

- Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to analyze binding stability in kinase ATP pockets. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with hinge regions). Off-target risks are screened via SwissTargetPrediction or ChEMBL databases, followed by experimental validation using broad-panel kinase profiling .

Q. What strategies optimize structure-activity relationship (SAR) studies for fluorophenyl and methoxy substitutions?

- Methodological Answer : Synthesize analogs with electron-withdrawing groups (e.g., -CF3, -NO2) on the fluorophenyl ring to enhance binding affinity. Replace methoxy with bulkier alkoxy groups (e.g., ethoxy, isopropoxy) to probe steric effects. Assess changes via competitive binding assays and thermodynamic analyses (ITC/SPR). Correlate substituent electronegativity with logP values to optimize solubility .

Q. How to validate analytical methods for assessing compound purity and stability?

- Methodological Answer : Employ HPLC-DAD/ELSD (C18 column, acetonitrile/water + 0.1% TFA) with retention time matching reference standards. For stability, conduct forced degradation studies (acid/base hydrolysis, oxidative stress) and monitor degradation products via LC-HRMS . Validate method precision (RSD <2%) and accuracy (spiked recovery 95–105%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.